molecular formula C8H15IO2 B3133180 Methyl 7-iodoheptanoate CAS No. 38315-25-2

Methyl 7-iodoheptanoate

Cat. No. B3133180
CAS RN: 38315-25-2
M. Wt: 270.11 g/mol
InChI Key: HTIBXQHVKAAGOQ-UHFFFAOYSA-N
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Description

Methyl 7-iodoheptanoate is a chemical compound with the molecular formula C8H15IO2 . It contains a total of 26 atoms, including 15 Hydrogen atoms, 8 Carbon atoms, 2 Oxygen atoms, and 1 Iodine atom .


Synthesis Analysis

A study on the synthesis of Methyl-7-iodoheptanoate was conducted . Previously, Methyl-7-iodoheptanoate was prepared from 7-chloroheptanoic acid, which was expensive and complicated . A new synthetic method was developed using dihydropyran as a starting material in a 5-step process . This new method is economical and produces a compound useful for preparing codlemone or its acetate, which can be used to develop pollution-free insecticides, and for preparing prostaglandin derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H15IO2 . The molecule has an average mass of 270.108 Da and a mono-isotopic mass of 270.011658 Da .

Scientific Research Applications

Synthesis of Key Intermediates

Methyl 7-iodoheptanoate has been utilized in the synthesis of various key intermediates in organic chemistry. For instance, it has been used in the synthesis of 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one, which is a crucial intermediate for the preparation of prostaglandins (Ballini & Petrini, 1984). This highlights its role in facilitating the synthesis of biologically significant compounds.

Role in Prostaglandin Synthesis

This compound plays a significant part in the synthesis of prostaglandins. It has been used as a starting material for the synthesis of prostaglandin B1 methyl ester, demonstrating its versatility in organic synthesis and its contribution to the field of medicinal chemistry (Mikołajczyk, Mikina, & Jankowiak, 2000).

Utilization in Organic Synthesis Methods

The compound has been involved in various organic synthesis methods, demonstrating its adaptability in chemical reactions. For instance, its use in the synthesis of methyl 7-oxoheptanoate via different methods shows its broad applicability in organic synthesis (Ballini, Marcantoni, & Petrini, 1991).

Application in Analytical Chemistry

In the field of analytical chemistry, this compound has shown potential applications. For example, its derivatives have been explored for electroanalytical detection, indicating its usefulness in analytical methodologies (Sanjuán et al., 2016).

Potential in Biomedical Research

Derivatives of this compound have been synthesized for potential use in biomedical applications. This demonstrates the compound's potential in contributing to research in medicine and health sciences. For example, its derivatives have been identified as potential dyes for biomedical applications (Carta et al., 2015).

properties

IUPAC Name

methyl 7-iodoheptanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15IO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTIBXQHVKAAGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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